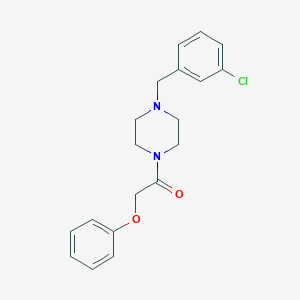![molecular formula C18H18ClNO3S B258763 Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)
Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, commonly known as MCTB, is a synthetic compound that belongs to the class of benzothiophene derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Wirkmechanismus
The mechanism of action of MCTB is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that play a crucial role in the development and progression of various diseases. For instance, MCTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
MCTB has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. In addition, MCTB has also been shown to have antioxidant and neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MCTB is its high potency and selectivity, which make it a valuable tool for studying the biological processes involved in various diseases. However, one of the limitations of MCTB is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions that can be explored in the study of MCTB. One of the potential areas of research is the development of new MCTB derivatives with improved pharmacological properties. In addition, further studies are needed to elucidate the exact mechanism of action of MCTB and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of MCTB and its derivatives can also be an area of future research.
Synthesemethoden
The synthesis of MCTB involves a multi-step process that begins with the reaction between 2-chlorobenzoyl chloride and methylamine to form 2-chlorobenzamide. This is followed by the reaction between 2-chlorobenzamide and 2-methylthiophene-3-carboxylic acid to produce the intermediate compound, which is further reacted with methyl iodide to yield MCTB.
Wissenschaftliche Forschungsanwendungen
MCTB has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported the anti-inflammatory, anti-cancer, and anti-tumor activities of MCTB. In addition, MCTB has also shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
|---|---|
Molekularformel |
C18H18ClNO3S |
Molekulargewicht |
363.9 g/mol |
IUPAC-Name |
methyl 2-[(2-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H18ClNO3S/c1-10-7-8-12-14(9-10)24-17(15(12)18(22)23-2)20-16(21)11-5-3-4-6-13(11)19/h3-6,10H,7-9H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
XICDRPDCDGUCSB-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3Cl |
Kanonische SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B258680.png)
![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)



![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)




![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)